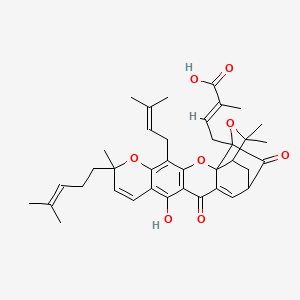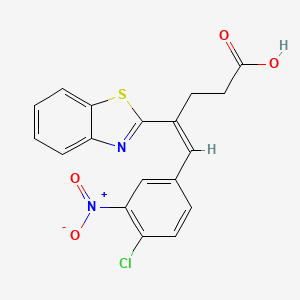
(E)-1-(2,4-dichlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorophenyl)-3-(1,3,5-trimethyl-4-pyrazolyl)-2-propen-1-one is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Salian et al. (2018) synthesized similar compounds using the Claisen-Schmidt condensation reaction and characterized them using FT-IR, elemental analysis, and single crystal X-ray diffraction. They found intra-molecular hydrogen bonds and weak intermolecular interactions in the crystal structure, contributing to its stability (Salian et al., 2018).
- Mary et al. (2015) conducted a study on a similar compound, focusing on its molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability. They observed charge transfer within the molecule and reported the stability arising from hyper-conjugative interactions (Mary et al., 2015).
Pharmaceutical Applications
- Ruan et al. (2011) synthesized derivatives with antifungal activities, highlighting the potential of these compounds in developing antifungal agents (Ruan et al., 2011).
- Xin and Key (2007) created derivatives with fungicidal activity, indicating their usefulness in agricultural applications (Xin & Key, 2007).
Material Science Applications
- Suresh et al. (2016) synthesized polymers based on triazine, which included a derivative of this compound, showing its application in material sciences (Suresh et al., 2016).
Other Applications
- Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds with this derivative for antimicrobial and anticancer applications, indicating its potential in medical research (Katariya et al., 2021).
Propiedades
Fórmula molecular |
C15H14Cl2N2O |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dichlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-12(10(2)19(3)18-9)6-7-15(20)13-5-4-11(16)8-14(13)17/h4-8H,1-3H3/b7-6+ |
Clave InChI |
ZTGHPXIQAQTMOD-VOTSOKGWSA-N |
SMILES isomérico |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=C(C(=NN1C)C)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)

![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)


![3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one](/img/structure/B1230877.png)
![(2Z)-5-methyl-3-(2-methylallyl)-2-[(Z)-(3-methyl-4-oxo-thiazolidin-2-ylidene)hydrazono]thiazolidin-4-one](/img/structure/B1230879.png)

![2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)

